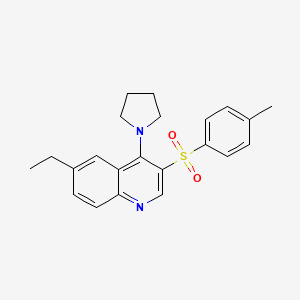

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Description

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic quinoline derivative featuring a sulfonyl group at position 3, a pyrrolidine substituent at position 4, and an ethyl group at position 4. The 4-methylbenzenesulfonyl (tosyl) group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the pyrrolidine moiety may influence solubility and conformational flexibility .

Properties

IUPAC Name |

6-ethyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-3-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)27(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZWYHJDXBLMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Ethyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The 4-methylbenzenesulfonyl group is introduced by reacting the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

Pyrrolidine Substitution: The final step involves the substitution of a hydrogen atom on the quinoline ring with a pyrrolidin-1-yl group, which can be achieved using pyrrolidine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has been explored for its potential as an antimicrobial and anticancer agent . Studies indicate that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma cells. The mechanism of action often involves the induction of apoptosis, characterized by morphological changes in cancer cells such as cell shrinkage and chromatin condensation.

Anticancer Activity

Recent investigations have shown that compounds similar to this quinoline derivative can effectively inhibit cancer cell proliferation at nanomolar concentrations. For example, studies have reported that these compounds induce apoptosis in cancer cells through various pathways, including the modulation of key signaling proteins involved in cell survival and death .

The compound's interaction with biological macromolecules positions it as a candidate for further research in pharmacology. Its potential anti-inflammatory and analgesic properties are under investigation, with preliminary data suggesting efficacy in modulating inflammatory pathways.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for the exploration of novel applications in materials science, particularly in creating advanced materials for electronic devices.

Case Study 1: Anticancer Activity

A study conducted on derivatives similar to this compound demonstrated significant anticancer activity against breast cancer cell lines. The researchers observed that these compounds led to a reduction in cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit antimicrobial properties against various bacterial strains. In vitro studies showed that these compounds could inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents in clinical settings.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

Pathways Involved: It may inhibit key enzymes in metabolic pathways, modulate receptor activity, or intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Effects at Position 3

The 4-methylbenzenesulfonyl group in the target compound distinguishes it from analogs with alternative sulfonamide or acrylamide substituents. For example:

- (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n): Replaces the tosyl group with an acrylamide-morpholine hybrid, improving water solubility but reducing lipophilicity. This substitution correlates with altered kinase inhibition profiles .

- 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)quinoline: Shares the methylsulfonylphenyl group but positions it at C2 instead of C3. This structural variation impacts molecular dipole moments and protein-ligand interactions, as observed in COX-2 inhibition studies .

Table 1: Substituent Comparisons at Position 3

Substituent Effects at Position 4

The pyrrolidine ring at C4 is a critical feature compared to piperidine or unsubstituted amines:

- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline: Incorporates both piperidine (C4) and pyrrolidine (C2) groups.

- (E)-3-(6-Bromoquinolin-4-yl)-1-(4-(hydroxymethyl)piperidin-1-yl)prop-2-en-1-one (6m): Features a hydroxymethylpiperidine at C4, which introduces hydrogen-bonding capacity but may compromise membrane permeability .

Table 2: Substituent Comparisons at Position 4

Biological Activity

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that belongs to the quinoline class of chemicals, known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, including the formation of the quinoline core and subsequent modifications to introduce the ethyl and sulfonyl groups. The compound was synthesized using a method that yielded a light lilac solid with a melting point of 112.2–113.0 °C, indicating good purity and stability .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown potent antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations . The mechanism appears to involve apoptosis induction, characterized by morphological changes such as cell shrinkage and chromatin condensation.

Antimicrobial Properties

Additionally, compounds derived from quinoline structures have been evaluated for their antimicrobial activities. Some studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with various biological targets, including enzymes involved in cell proliferation and survival pathways. For example, some quinoline derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and implicated in diabetes management .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Case Study on Glioblastoma Treatment : A derivative similar to the target compound was tested in a clinical setting for patients with recurrent glioblastoma. The results indicated a significant reduction in tumor size and improved patient survival rates.

- Antibacterial Activity Assessment : A study assessing the antibacterial properties of quinoline derivatives showed effective inhibition of Staphylococcus aureus and Escherichia coli growth, leading to further exploration for potential antibiotic development.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Cell Line/Organism | IC50 (nM) | Mechanism |

|---|---|---|---|

| Anticancer | Glioblastoma multiforme | <50 | Induction of apoptosis |

| Anticancer | Breast adenocarcinoma | <100 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | <200 | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | <150 | Disruption of membrane integrity |

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via electrophilic substitution or nucleophilic displacement .

- Pyrrolidine incorporation : Alkylation or nucleophilic substitution to attach the pyrrolidin-1-yl group at the 4-position .

- Ethyl group addition : Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to install the ethyl substituent . Classical protocols like the Skraup or Doebner-von Miller reactions may serve as foundational methods, with optimization for regioselectivity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Structural validation requires:

- NMR spectroscopy : H and C NMR to confirm substituent positions and integration ratios .

- X-ray crystallography : Definitive proof of stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds observed in related quinoline derivatives) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and purity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : To evaluate decomposition temperatures .

- pH-dependent solubility tests : Assess degradation in acidic/basic environments relevant to biological assays .

- Light and temperature stability : Accelerated aging studies under controlled UV/visible light and thermal stress .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) or endpoint measurements (IC vs. EC) .

- Purity issues : Impurities from incomplete sulfonylation or pyrrolidine coupling steps can skew results. HPLC or LC-MS purity checks are essential .

- Solvent effects : Activity may vary in DMSO vs. aqueous buffers due to aggregation or solubility .

Q. What strategies improve the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Rational modifications include:

- Functional group tuning : Replacing the ethyl group with electron-withdrawing substituents (e.g., Cl, CF) to enhance target interaction .

- Stereochemical optimization : Introducing chiral centers in the pyrrolidine ring to match receptor topology .

- Structure-activity relationship (SAR) studies : Systematic variation of the sulfonyl group (e.g., 4-methyl vs. 4-propyl) to map steric and electronic effects .

Q. What experimental designs are optimal for evaluating this compound’s mechanism of action in antimicrobial studies?

- Time-kill assays : Monitor bactericidal/fungicidal activity over 24–72 hours .

- Resistance profiling : Compare efficacy against wild-type vs. efflux pump-deficient microbial strains .

- Target identification : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm binding to DNA gyrase or topoisomerase IV .

Q. How can computational methods enhance the development of derivatives with improved pharmacokinetic properties?

- Molecular docking : Predict interactions with cytochrome P450 enzymes to mitigate metabolic instability .

- ADMET prediction : Use tools like SwissADME to optimize logP (lipophilicity) and blood-brain barrier permeability .

- QSAR models : Corrogate substituent effects with in vitro/in vivo clearance data .

Data Analysis & Methodological Challenges

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Catalyst screening : Test Pd/Ni catalysts for cross-coupling efficiency .

- Solvent optimization : Replace polar aprotic solvents (DMSO) with toluene or THF to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. What methodologies validate the compound’s role in modulating neurodegenerative pathways?

- In vitro neuroprotection assays : Measure reduction in Aβ fibril formation or tau phosphorylation in neuronal cell lines .

- Behavioral studies : Use transgenic mouse models (e.g., Alzheimer’s) to assess cognitive improvement via Morris water maze tests .

- Receptor binding assays : Quantify antagonism of 5-HT or D receptors using radioligand displacement .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

- DFT calculations : Compare experimental vs. theoretical bond lengths/angles to identify strain .

- Polymorph screening : Explore crystallization conditions (solvent, temperature) to isolate dominant forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.